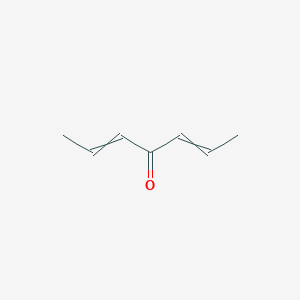![molecular formula C14H20O4 B14341556 2,4,8,10-Tetramethyl-3,9-dioxapentacyclo[6.4.0.02,7.04,11.05,10]dodecane-6,12-diol CAS No. 93571-08-5](/img/structure/B14341556.png)
2,4,8,10-Tetramethyl-3,9-dioxapentacyclo[6.4.0.02,7.04,11.05,10]dodecane-6,12-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,8,10-Tetramethyl-3,9-dioxapentacyclo[64002,704,1105,10]dodecane-6,12-diol is a complex organic compound known for its unique structure and properties This compound is characterized by its pentacyclic framework, which includes multiple oxygen atoms and methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,8,10-Tetramethyl-3,9-dioxapentacyclo[6.4.0.02,7.04,11.05,10]dodecane-6,12-diol typically involves multi-step organic reactions. One common method includes the [2+2] photocycloaddition of diethyl 2,6-dimethyl-4-aryl-4H-pyran-3,5-dicarboxylates . This reaction is carried out under specific conditions, such as UV light irradiation, to form the desired pentacyclic structure.
Industrial Production Methods
While detailed industrial production methods are not widely documented, the compound’s synthesis on a larger scale would likely involve optimization of the photocycloaddition process, ensuring high yield and purity. This may include the use of specialized reactors and controlled environments to maintain consistent reaction conditions.
化学反応の分析
Types of Reactions
2,4,8,10-Tetramethyl-3,9-dioxapentacyclo[6.4.0.02,7.04,11.05,10]dodecane-6,12-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to new products.
Substitution: The presence of multiple methyl groups allows for substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Reaction conditions vary but often involve controlled temperatures and solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
科学的研究の応用
2,4,8,10-Tetramethyl-3,9-dioxapentacyclo[6.4.0.02,7.04,11.05,10]dodecane-6,12-diol has several scientific research applications:
Chemistry: It is used as a model compound to study complex organic reactions and mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic uses.
Medicine: Research is ongoing to explore its potential as a drug or drug precursor, particularly in targeting specific molecular pathways.
作用機序
The mechanism by which 2,4,8,10-Tetramethyl-3,9-dioxapentacyclo[6.4.0.02,7.04,11.05,10]dodecane-6,12-diol exerts its effects is not fully understood. its molecular structure suggests that it can interact with various molecular targets, potentially influencing biological pathways. The presence of multiple functional groups allows it to participate in diverse chemical interactions, which may underlie its biological activity.
類似化合物との比較
Similar Compounds
2,4,8,10-Tetramethyl-3,9-dioxapentacyclo[6.4.0.02,7.04,11.05,10]dodecane-3,9-diethanol: A similar compound with slight variations in functional groups.
3,9-Dioxatetraasteranes: Compounds with similar structural characteristics but different substituents.
Uniqueness
What sets 2,4,8,10-Tetramethyl-3,9-dioxapentacyclo[64002,704,1105,10]dodecane-6,12-diol apart is its specific arrangement of methyl groups and oxygen atoms within the pentacyclic framework
特性
CAS番号 |
93571-08-5 |
|---|---|
分子式 |
C14H20O4 |
分子量 |
252.31 g/mol |
IUPAC名 |
2,4,8,10-tetramethyl-3,9-dioxapentacyclo[6.4.0.02,7.04,11.05,10]dodecane-6,12-diol |
InChI |
InChI=1S/C14H20O4/c1-11-7-5(15)9-13(3,17-11)10-6(16)8(11)12(7,2)18-14(9,10)4/h5-10,15-16H,1-4H3 |
InChIキー |
IUQNYMNRZBAPMT-UHFFFAOYSA-N |
正規SMILES |
CC12C3C(C4C(O1)(C5C4(OC3(C2C5O)C)C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



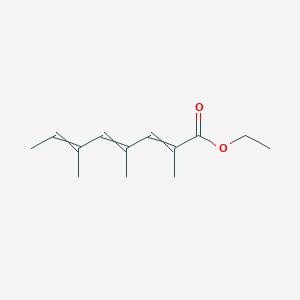
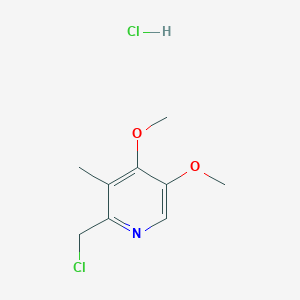
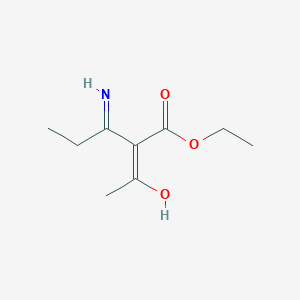
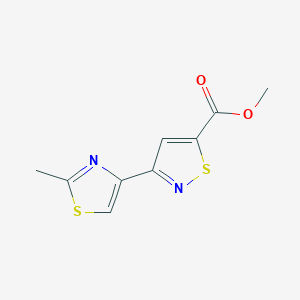
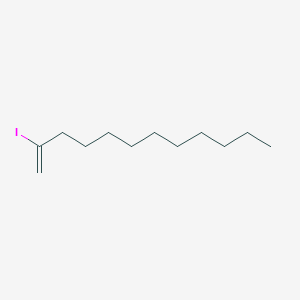

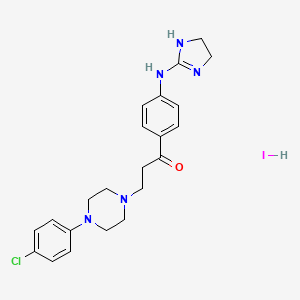
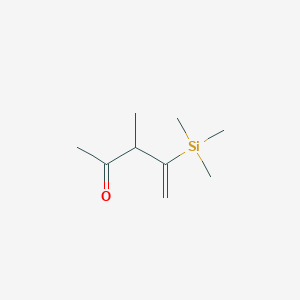
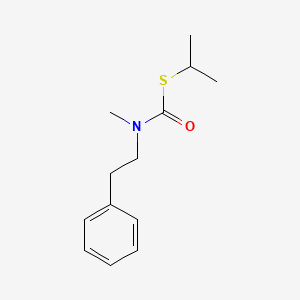
![(2R)-2-[4-[(6-Chloro-2-quinoxalinyl)oxy]phenoxy]propanoyl chloride](/img/structure/B14341544.png)
![N,N'-Bis[2-(diphenylphosphoryl)phenyl]urea](/img/structure/B14341551.png)

